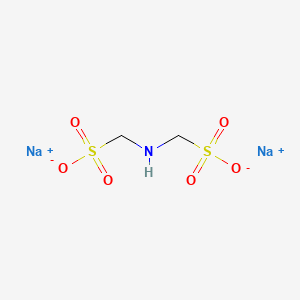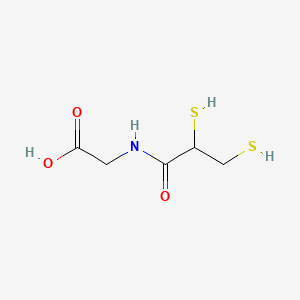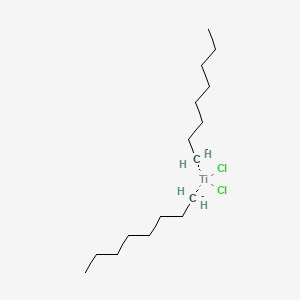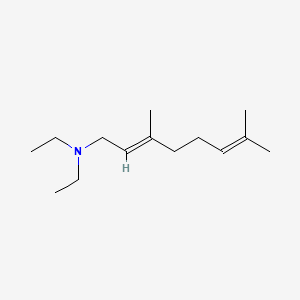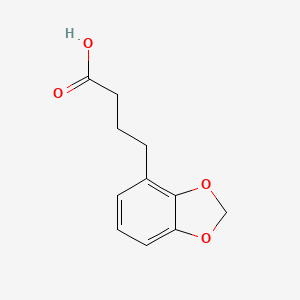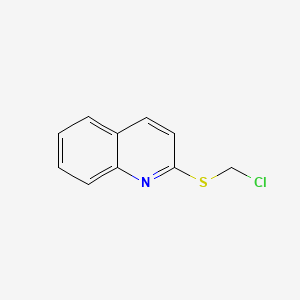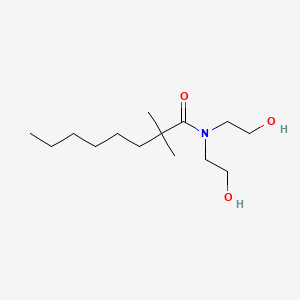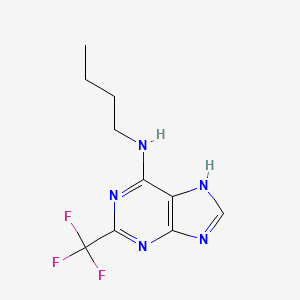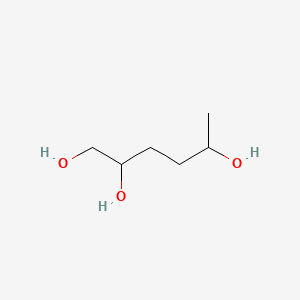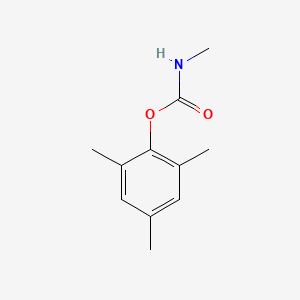
2-Methoxy-1-methyl-2-oxoethyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-methyl-2-oxoethyl butyrate is an organic compound with the molecular formula C8H14O4. It is also known as butyric acid 2-methoxy-1-methyl-2-oxoethyl ester. This compound is characterized by its ester functional group, which is derived from butyric acid and 2-methoxy-1-methyl-2-oxoethanol. It is used in various chemical processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-methyl-2-oxoethyl butyrate typically involves the esterification reaction between butyric acid and 2-methoxy-1-methyl-2-oxoethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-methyl-2-oxoethyl butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield butyric acid and 2-methoxy-1-methyl-2-oxoethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Butyric acid and 2-methoxy-1-methyl-2-oxoethanol.
Transesterification: A new ester and alcohol.
Reduction: 2-methoxy-1-methyl-2-oxoethanol.
Scientific Research Applications
2-Methoxy-1-methyl-2-oxoethyl butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: Used in the production of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism of action of 2-methoxy-1-methyl-2-oxoethyl butyrate involves its hydrolysis by esterases to produce butyric acid and 2-methoxy-1-methyl-2-oxoethanol. Butyric acid is known to have various biological effects, including acting as a histone deacetylase inhibitor, which can influence gene expression. The molecular targets and pathways involved in these effects include the modulation of histone acetylation and the regulation of gene transcription.
Comparison with Similar Compounds
Similar Compounds
Butyl butyryl lactate: Another ester derived from butyric acid, used in similar applications.
Methyl 2-butyroxypropionate: Similar structure with a different alcohol component.
Ethyl butyrate: A simpler ester with similar applications in the fragrance and flavor industry.
Uniqueness
2-Methoxy-1-methyl-2-oxoethyl butyrate is unique due to its specific ester linkage, which provides distinct chemical and biological properties. Its ability to undergo hydrolysis to release butyric acid makes it valuable in biological studies and potential therapeutic applications.
Properties
CAS No. |
96619-87-3 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(1-methoxy-1-oxopropan-2-yl) butanoate |
InChI |
InChI=1S/C8H14O4/c1-4-5-7(9)12-6(2)8(10)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
YKJAHVZTCFGXAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


